![molecular formula C17H22ClN B3123931 [3-(4-Chlorophenyl)-1-adamantyl]methylamine CAS No. 313665-58-6](/img/structure/B3123931.png)
[3-(4-Chlorophenyl)-1-adamantyl]methylamine
Overview
Description
“[3-(4-Chlorophenyl)-1-adamantyl]methylamine” is a chemical compound with the molecular formula C17H22ClN . It has a molecular weight of 275.82 .
Molecular Structure Analysis
The molecular structure of “[3-(4-Chlorophenyl)-1-adamantyl]methylamine” is represented by the SMILES string: C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Cl)CN . This indicates that the compound contains an adamantyl group attached to a chlorophenyl group via a methylamine linker .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of β-Aminoketones : Adamantyl derivatives have been synthesized using the Mannich reaction, involving reactions with secondary amine hydrochlorides and yielding various hydrochlorides, including those related to [3-(4-Chlorophenyl)-1-adamantyl]methylamine (Makarova, Moiseev, & Zemtsova, 2002).
- Favorskii Rearrangement : In the synthesis of N,N-disubstituted amides of 3-(1-adamantyl)propanoic acid, the Favorskii rearrangement involving 3-(1-adamantyl)-1-chloro-2-propanone and various amines, including [3-(4-Chlorophenyl)-1-adamantyl]methylamine, has been demonstrated (Makarova, Moiseev, & Zemtsova, 2002).
Biological and Medical Research
- Cancer Research : Certain adamantyl-substituted compounds, including analogs of [3-(4-Chlorophenyl)-1-adamantyl]methylamine, have shown promising apoptotic and antiproliferative activities against various cancer cells (Dawson et al., 2007).
- Antimicrobial Activity : Adamantylcarbohydrazides and related compounds, including those with adamantane structure, have demonstrated effective antimicrobial properties against a range of bacteria and fungi (El-Emam et al., 2012).
Material Science and Chemistry
- Polymerization Studies : The use of adamantane derivatives, including [3-(4-Chlorophenyl)-1-adamantyl]methylamine analogs, has been investigated in polymer science, particularly for modifying the glass transition temperatures of polymers (Reenen, Mathias, & Coetzee, 2004).
Enzyme and Inhibitor Studies
- Enzyme-Activated Inhibition Studies : Certain adamantyl-containing compounds have been studied for their role as enzyme inhibitors, providing insights into the metabolic and pharmacological properties of these compounds (Tipton, Fowler, McCrodden, & Strolin Benedetti, 1983).
Safety and Hazards
properties
IUPAC Name |
[3-(4-chlorophenyl)-1-adamantyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN/c18-15-3-1-14(2-4-15)17-8-12-5-13(9-17)7-16(6-12,10-17)11-19/h1-4,12-13H,5-11,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUINEUGCHITSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3123852.png)
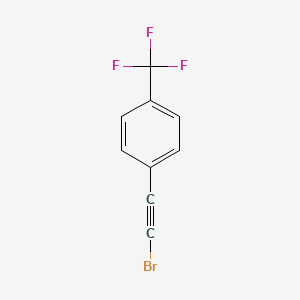

![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3123878.png)
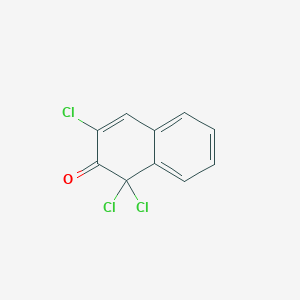



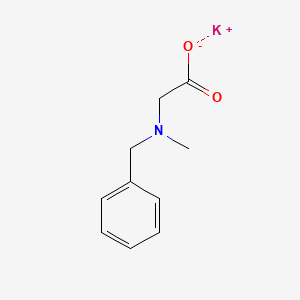
![2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B3123922.png)
![Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-](/img/structure/B3123924.png)
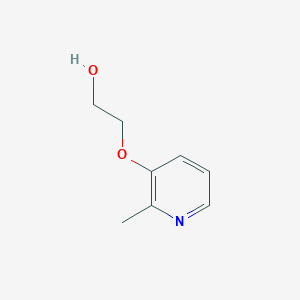
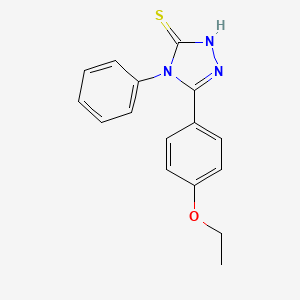
![Methyl[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B3123941.png)